molecular formula C8H7BrO2 B118267 o-Bromophenyl acetate CAS No. 1829-37-4

o-Bromophenyl acetate

Cat. No.: B118267
CAS No.: 1829-37-4
M. Wt: 215.04 g/mol
InChI Key: BEHBHYYPTOHUHX-UHFFFAOYSA-N
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Description

O-Bromophenyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHBHYYPTOHUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171357
Record name o-Bromophenyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-37-4
Record name 2-Bromophenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name o-Bromophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Bromophenyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Bromophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-bromophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.800
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Record name O-BROMOPHENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3857W8NH83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of 2-Bromophenyl acetate?

A1: 2-Bromophenyl acetate serves as a valuable precursor in synthesizing diverse heterocyclic compounds. For instance, it acts as a key building block in preparing benzofuropyridines and dibenzofurans. This process involves a four-step, one-pot procedure: directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. [] It can also be used in nickel-catalyzed cyclization reactions with aldehydes to yield phthalide derivatives, important structural motifs in various bioactive compounds. []

Q2: How does the presence of bromine in 2-Bromophenyl acetate contribute to its reactivity?

A2: The bromine atom in 2-Bromophenyl acetate plays a crucial role in directing the regioselectivity of reactions. For example, in the Fries rearrangement, the bromine atom influences the migration of the acyl group, leading to the formation of specific isomers. [] This regioselectivity is also observed in the base-promoted decarboxylative annulation of 2-bromophenyl acetate with ynones, yielding benzoxepines with high selectivity. []

Q3: Can 2-Bromophenyl acetate be used to synthesize more complex molecules beyond simple heterocycles?

A3: Yes, 2-Bromophenyl acetate is a versatile building block for synthesizing complex molecules. Researchers have successfully utilized it in synthesizing novel bifunctional DOTA (1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid) derivatives. [] These derivatives enable the chemoselective attachment of DOTA to unprotected polyfunctionalized compounds, opening avenues for targeted drug delivery and bioconjugation applications.

Q4: Are there any known challenges or limitations associated with using 2-Bromophenyl acetate in synthesis?

A4: Yes, studies on the Fries rearrangement of 2-Bromophenyl acetate reveal that it can lead to the formation of multiple products, including those resulting from bromine migration. [] This complexity necessitates careful optimization of reaction conditions to enhance the yield of the desired product.

Q5: Has computational chemistry been employed to study 2-Bromophenyl acetate?

A5: While specific computational studies on 2-Bromophenyl acetate are limited within the provided research articles, computational methods like molecular docking have been employed to investigate the DNA binding interactions of copper (II) complexes containing 2-bromophenyl acetate as a ligand. [] This highlights the potential for utilizing computational tools to study the interactions and reactivity of this compound in various chemical environments.

Q6: Does the structure of 2-Bromophenyl acetate offer insights into its potential biological activity?

A6: While the provided research focuses primarily on the synthetic utility of 2-Bromophenyl acetate, its use as a ligand in copper (II) complexes [] suggests potential biological activity. Further research is needed to explore its structure-activity relationship and assess its potential as a scaffold for developing bioactive compounds.

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